2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorophenoxy group, a phenylthiazole moiety, and a butanamide backbone, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 2-fluorophenol reacts with an appropriate leaving group on the aromatic ring.
Coupling Reactions: The final step involves coupling the thiazole derivative with the fluorophenoxy compound using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through modulation of benzodiazepine receptors and other unknown mechanisms . The compound may also interact with other molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles: These compounds share the fluorophenoxy group and have been studied for their anticonvulsant activities.
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[d]imidazole: This compound is used as a building block for conjugated polymers in optoelectronic applications.
Uniqueness
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C21H21FN2O2S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide |
InChI |
InChI=1S/C21H21FN2O2S/c1-2-18(26-19-11-7-6-10-17(19)22)20(25)23-13-12-16-14-27-21(24-16)15-8-4-3-5-9-15/h3-11,14,18H,2,12-13H2,1H3,(H,23,25) |
InChI Key |
LGTRGUOBXHDOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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